molecular formula C8H10FN B12089542 3-Ethyl-2-fluoroaniline

3-Ethyl-2-fluoroaniline

Cat. No.: B12089542
M. Wt: 139.17 g/mol
InChI Key: RFUISRVSHVPCKT-UHFFFAOYSA-N
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Description

3-Ethyl-2-fluoroaniline is an aromatic amine with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the third position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of ethylbenzene, followed by selective fluorination and subsequent reduction of the nitro group. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-ethyl-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-fluoroaniline is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and selectivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

3-ethyl-2-fluoroaniline

InChI

InChI=1S/C8H10FN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3

InChI Key

RFUISRVSHVPCKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)F

Origin of Product

United States

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